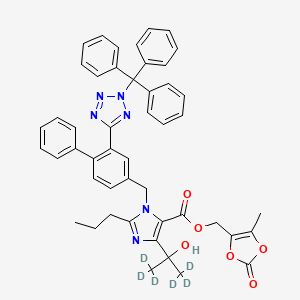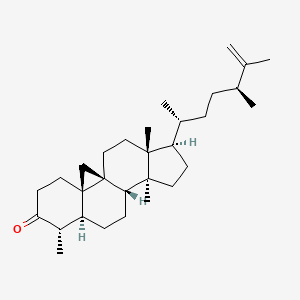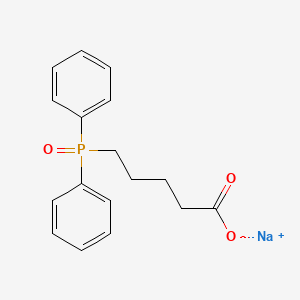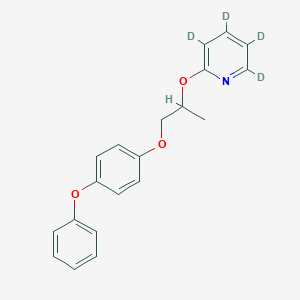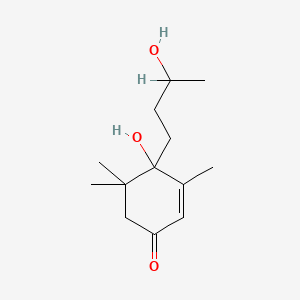
9-Epiblumenol B
Vue d'ensemble
Description
Synthesis Analysis
The total synthesis of compounds related to 9-Epiblumenol B, such as presilphiperfolan-1-ol, involves complex steps including catalytic asymmetric alkylation, ring contraction, and intramolecular Diels–Alder cycloaddition, which are crucial for forming the tricyclic core structure. This approach has led to the structural revision of related compounds and provided insights into their biosynthesis (Hong & Stoltz, 2012).
Molecular Structure Analysis
The molecular structure of 9-Epiblumenol B and related compounds is characterized by a stereochemically dense tricyclic core. This structure is achieved through sophisticated synthetic strategies that include asymmetric synthesis techniques, showcasing the importance of stereochemistry in the synthesis of complex natural products.
Chemical Reactions and Properties
9-Epiblumenol B undergoes various chemical reactions that are pivotal in its synthesis and modification. For example, the use of ring-closing metathesis reactions has been critical in the discovery of new classes of antitumor agents, illustrating the compound's versatile reactivity and potential in drug development (Rivkin et al., 2004).
Applications De Recherche Scientifique
Bioluminescent Imaging in Oncology Research
Bioluminescent imaging (BLI) is a significant tool in pre-clinical oncology research. It involves the imaging of tumor models in small animals using BLI, which allows visualization of tumor-associated properties dynamically in living models. The technique has advanced with the development of xenogeneic, orthotopic, and genetically engineered animal models expressing luciferase genes, highlighting its versatility and potential in future oncological research (O'Neill et al., 2010).
In Vivo Bioluminescent Imaging in Biological Research
In vivo bioluminescent imaging (BLI) is increasingly utilized for modern biological research. It involves noninvasive interrogation of living animals using light emitted from luciferase-expressing bioreporter cells. BLI has been applied in a wide range of studies, including gene function, drug discovery, cellular trafficking, protein-protein interactions, tumorigenesis, cancer treatment, and disease progression, offering a new visual understanding of biological processes within living organisms (Close et al., 2010).
Epigenetic Drug Development
Epigenetics plays a crucial role in cancer, and epigenetic alterations can be reversed, favoring the development of epigenetic drugs. Novel, selective, and reversible chemical probes, such as CM-272, have been designed to inhibit G9a and DNMTs methyltransferase activity. These compounds have shown promising therapeutic potential in hematological neoplasias, such as acute myeloid leukemia (AML), acute lymphoblastic leukemia (ALL), and diffuse large B-cell lymphoma (DLBCL), representing a promising therapeutic tool for unmet needs in hematological tumors (San José-Enériz et al., 2017).
Bioluminescence Monitoring of Intracranial Glioblastoma
Bioluminescence imaging offers a rapid and accurate means for longitudinal study of tumor cell growth and response to therapy in rodent models. This technology, applied in the field of small animal imaging, has been used to analyze clinically relevant issues involving DNA methylating agents like temozolomide in mouse models, providing insights into the efficacy of various therapeutic regimens and investigating secondary/salvage therapy efficacy following tumor regrowth from initial therapy (Dinca et al., 2007).
TLR9 Activation in Autoimmune Diseases
Toll-like receptor 9 (TLR9) activation plays a role in autoimmune diseases like systemic lupus erythematosus (SLE). Pharmacological inhibition of TLR9 activation has shown potential in blocking autoantibody production in human B cells from SLE patients, indicating the therapeutic potential of targeting the TLR/MyD88 pathway in acute SLE and in preventing relapses (Capolunghi et al., 2010).
Mécanisme D'action
The precise mechanism of action for 9-Epiblumenol B remains an area of investigation. Studies are ongoing to elucidate its biological targets, potential pathways, and interactions within living systems. Researchers are exploring its pharmacological effects and potential therapeutic applications .
Physical and Chemical Properties Analysis
- Solubility : It is soluble in various solvents, including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone .
Safety and Hazards
Propriétés
IUPAC Name |
4-hydroxy-4-(3-hydroxybutyl)-3,5,5-trimethylcyclohex-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O3/c1-9-7-11(15)8-12(3,4)13(9,16)6-5-10(2)14/h7,10,14,16H,5-6,8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWOFGGNDZOPNFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)CC(C1(CCC(C)O)O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Epiblumenol B | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



